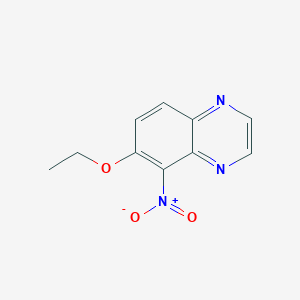

6-Ethoxy-5-nitroquinoxaline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9N3O3 |

|---|---|

Molecular Weight |

219.20 g/mol |

IUPAC Name |

6-ethoxy-5-nitroquinoxaline |

InChI |

InChI=1S/C10H9N3O3/c1-2-16-8-4-3-7-9(10(8)13(14)15)12-6-5-11-7/h3-6H,2H2,1H3 |

InChI Key |

TWNFYMBEGXCVPG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C2=NC=CN=C2C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 6 Ethoxy 5 Nitroquinoxaline and Analogues

Electrophilic Aromatic Substitution Mechanisms on the Quinoxaline (B1680401) Ring

The quinoxaline system, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, exhibits complex reactivity towards electrophilic aromatic substitution (SEAr). The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates the entire heterocyclic system towards electrophilic attack. Consequently, electrophilic substitution preferentially occurs on the benzene ring. reddit.com The regioselectivity of this substitution is further influenced by the nature and position of existing substituents on the benzene portion of the molecule.

Nitration Patterns and Regioselectivity in Substituted Quinoxalines

Nitration is a classic example of electrophilic aromatic substitution, typically employing a mixture of nitric acid and sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com In substituted quinoxalines, the position of nitration is directed by the electronic properties of the substituents already present on the benzenoid ring. Generally, electron-donating groups direct the incoming electrophile to the ortho and para positions, while electron-withdrawing groups direct it to the meta position. libretexts.org

For instance, studies on 3-aminoquinoxalin-2(1H)-ones have shown that nitration can occur regioselectively at specific positions depending on the substitution pattern and reaction conditions. rsc.org In some cases, even when a position is sterically hindered or electronically deactivated, specific reaction pathways can lead to the formation of unexpected nitro-derivatives. rsc.org The formation of the σ-complex, or Wheland intermediate, is a critical step in determining the reaction's regioselectivity, and its stability is influenced by the substituents on the ring. nih.gov

Influence of Ethoxy and Nitro Substituents on Ring Reactivity and Orientation

In 6-ethoxy-5-nitroquinoxaline, the benzene ring is substituted with both an electron-donating group (EDG) and an electron-withdrawing group (EWG).

Ethoxy Group (-OEt): The ethoxy group at the 6-position is a strong activating group. The oxygen atom's lone pairs can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions (positions 5 and 7). This makes these positions more susceptible to electrophilic attack.

Nitro Group (-NO₂): The nitro group at the 5-position is a powerful deactivating group. It strongly withdraws electron density from the aromatic ring through both inductive and resonance effects, making electrophilic substitution more difficult. libretexts.org As a meta-director, it would direct an incoming electrophile to position 7.

The combined effect of these two groups on this compound results in a complex reactivity profile. The activating, ortho, para-directing effect of the ethoxy group and the deactivating, meta-directing effect of the nitro group are in opposition. However, the ethoxy group's activating influence generally makes the ring more reactive than unsubstituted quinoxaline, with the position of further substitution being a result of the interplay between these directing effects. Position 7 is activated by the ethoxy group (para) and is the meta position relative to the nitro group, making it the most likely site for further electrophilic substitution.

Nucleophilic Substitution Reactions and Their Scope

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the quinoxaline scaffold, particularly when the ring is activated by electron-withdrawing groups. researchgate.netudayton.edu The electron-deficient nature of the pyrazine ring, compounded by the presence of a strong electron-withdrawing nitro group in this compound, renders the quinoxaline core susceptible to attack by nucleophiles.

These reactions typically proceed via an addition-elimination mechanism involving a Meisenheimer intermediate. nih.gov The presence of the nitro group at the 5-position significantly stabilizes the negative charge developed in this intermediate, thereby facilitating the substitution. Common nucleophiles used in reactions with activated quinoxalines include amines, alkoxides, and thiolates, allowing for the introduction of a wide range of functional groups. The presence of a good leaving group, such as a halogen, at a position activated by the nitro group would provide a facile route for SNAr reactions. Even hydrogen can be displaced in some cases, known as Vicarious Nucleophilic Substitution (VNS). researchgate.netrsc.org

Oxidation and Reduction Pathways of Quinoxaline Scaffolds

The quinoxaline scaffold can undergo both oxidation and reduction reactions, often centered on the pyrazine ring or its substituents. The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides, which in turn can modify the reactivity of the quinoxaline system. nih.gov For instance, quinoxaline 1,4-dioxides exhibit enhanced reactivity in nucleophilic substitution reactions. nih.gov Oxidation can also occur at substituents on the ring, depending on their nature.

Reduction reactions are particularly significant for nitro-substituted quinoxalines. The transformation of the nitro group into an amino group is a fundamental step in the synthesis of many biologically active quinoxaline derivatives. google.com This conversion dramatically alters the electronic properties of the molecule, turning a strongly electron-withdrawing substituent into a strongly electron-donating one.

Specific Methodologies for Nitro Group Reduction

The reduction of the nitro group in this compound to form 6-ethoxyquinoxalin-5-amine is a crucial transformation. Several methods are available for this purpose, each with its own advantages in terms of yield, selectivity, and reaction conditions.

| Reagent/Method | Typical Conditions | Advantages/Notes |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni in a solvent like ethanol (B145695) or ethyl acetate. | Generally provides high yields and clean products. The catalyst and conditions can sometimes be tuned for selectivity. |

| Metal/Acid Reduction | Sn/HCl, Fe/HCl, or SnCl₂/HCl. | A classic and robust method, often used in industrial settings. Can require harsh acidic conditions. |

| Hydrazine Hydrate | In the presence of a catalyst like Pd/C or Raney Ni. | A common and effective method for nitro group reduction. google.com |

| Sodium Dithionite (Na₂S₂O₄) | In an aqueous or mixed aqueous/organic solvent system. | A milder reducing agent, useful when other functional groups are sensitive to harsher conditions. |

Investigating the Chemical Stability and Degradation Profiles

The chemical stability of this compound is influenced by its constituent functional groups. Nitroaromatic compounds are generally stable and can be resistant to oxidative degradation due to the electron-withdrawing nature of the nitro group. nih.govnih.govasm.org This electronic characteristic contributes to their persistence in various environments. pageplace.decswab.org

Degradation might occur under specific conditions:

Strong Acidic or Basic Conditions: While the quinoxaline core is relatively stable, prolonged exposure to harsh pH conditions, especially at elevated temperatures, could potentially lead to hydrolysis of the ethoxy group.

Reductive Environments: As discussed, the nitro group is susceptible to reduction, which is a chemical transformation rather than degradation, but it fundamentally alters the compound's structure and properties. nih.gov

Photochemical Degradation: Many aromatic compounds can undergo degradation upon exposure to UV light. The stability of this compound to photodegradation would depend on its absorption spectrum and the presence of photosensitizing or quenching species.

Structural Elucidation and Spectroscopic Analysis of 6 Ethoxy 5 Nitroquinoxaline and Derivatives

Single-Crystal X-ray Diffraction Studies for Molecular and Crystal Structures

In the crystal structure of 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one, the asymmetric unit contains two independent molecules that differ slightly in their conformations. nih.gov The dihedral angle between the benzene (B151609) and pyrazine (B50134) rings of the quinoxaline (B1680401) core is a key parameter. In one molecule, this angle is 4.69 (4)°, while in the second, it is a slightly smaller 3.17 (5)°, indicating a nearly planar bicyclic system. nih.gov The crystal packing is stabilized by a network of weak C-H⋯O hydrogen bonds and slipped π-stacking interactions, which organize the molecules into layers parallel to the (10-1) plane. nih.govresearchgate.net This layered arrangement is a common feature in the crystal engineering of planar heterocyclic compounds. tandfonline.comtandfonline.com

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. tandfonline.com By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into specific types of atomic contacts.

For 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one, Hirshfeld analysis shows that the most significant contributions to crystal packing come from H⋯H (43.5%) and H⋯O/O⋯H (30.8%) contacts. nih.govnih.gov The high percentage of H⋯H contacts is typical for organic molecules rich in hydrogen atoms. The substantial contribution from H⋯O/O⋯H interactions highlights the importance of the ethoxy and nitro groups in directing the crystal packing through hydrogen bonding.

Other notable interactions include C⋯C (6.1%), C⋯N/N⋯C (4.2%), and H⋯C/C⋯H (5.5%) contacts, which are indicative of van der Waals forces and π-stacking interactions that further stabilize the crystal structure. nih.gov The quantification of these interactions is crucial for understanding the cohesive forces in the solid state and for designing new materials with desired physical properties. rsc.orgchemrxiv.org

Stereochemical Aspects of Chiral Quinoxaline Derivatives

Chirality is a critical aspect of molecular science, particularly in the context of biologically active molecules, where stereoisomers can exhibit vastly different effects. mdpi.com While 6-Ethoxy-5-nitroquinoxaline itself is achiral, the introduction of stereogenic centers into the quinoxaline scaffold can lead to chiral derivatives with unique properties. khanacademy.org

The synthesis of chiral quinoxalines can be achieved by condensing substituted diaminobenzenes with chiral ketones, such as those derived from steroids. mdpi.comresearchgate.net The resulting stereochemistry can be investigated using techniques like circular dichroism (CD) spectropolarimetry. For instance, the CD spectra of steroidal quinoxalines have been used to determine their helicity, with positive Cotton effects indicating a P (right-handed) helical conformation. mdpi.comresearchgate.net The nature and position of substituents on the quinoxaline ring can significantly influence the chiroptical properties. mdpi.com Detailed NMR studies, including Nuclear Overhauser Effect Spectroscopy (NOESY), can also elucidate the configuration and conformation of complex chiral quinoxaline structures, such as metallocyclophanes. nih.gov

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

For quinoxaline derivatives, the aromatic protons typically resonate in the downfield region of the ¹H NMR spectrum, generally between δ 7.5 and 9.5 ppm. heteroletters.orgnih.gov The specific chemical shifts and coupling patterns are highly dependent on the substitution pattern. For instance, in 6-bromo-2,3-bis[(E)-2-(furan-2-yl)vinyl]quinoxaline, the proton at the C8 position appears as a doublet of doublets at δ 7.70 ppm, while the proton at the C5 position is a doublet at δ 8.15 ppm. rsc.org The protons of an ethoxy group would be expected to show a characteristic quartet for the methylene (B1212753) (-CH₂-) group around δ 4.0-4.5 ppm and a triplet for the methyl (-CH₃) group around δ 1.2-1.5 ppm.

In ¹³C NMR spectra of quinoxalines, the carbon atoms of the heterocyclic core typically appear in the range of δ 125-160 ppm. rsc.orgnih.gov Substituent effects can be used to predict chemical shifts, with acceptable additivity observed within the quinoxaline series if reference compounds are chosen carefully. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Quinoxaline Derivatives

| Compound Type | Nucleus | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Aromatic Quinoxaline Ring | ¹H | 7.5 - 9.5 | heteroletters.orgnih.gov |

| ¹³C | 125 - 160 | rsc.orgnih.gov | |

| Ethoxy Group (-OCH₂CH₃) | ¹H (-CH₂-) | 4.0 - 4.5 (quartet) | Generic |

| ¹H (-CH₃) | 1.2 - 1.5 (triplet) | Generic |

Mass spectrometry (MS) is a primary technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) are commonly used. For quinoxaline derivatives, the molecular ion peak (M⁺) is typically observed, confirming the molecular formula. heteroletters.org

The fragmentation of nitroaromatic compounds under mass spectrometry conditions often involves characteristic losses. Collision-induced dissociation (CID) of nitro-functionalized molecules can lead to the loss of NO (30 Da), NO₂ (46 Da), or other small neutral molecules. nih.gov The fragmentation of the quinoxaline ring itself can also occur, providing further structural clues. The specific fragmentation pathway for this compound would likely involve initial losses related to the nitro and ethoxy groups, followed by cleavage of the heterocyclic ring system.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the vibrations of the molecular skeleton.

The IR spectrum of a quinoxaline derivative is characterized by several key absorption bands. The aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. scialert.netscialert.net The C=C and C=N stretching vibrations of the quinoxaline ring system are observed in the 1625-1430 cm⁻¹ range. scialert.netscialert.net For this compound, strong characteristic bands for the nitro group (NO₂) would be expected. The asymmetric and symmetric stretching vibrations of the NO₂ group typically appear near 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. The C-O stretching of the ethoxy group would likely be found in the 1250-1050 cm⁻¹ region.

Table 2: Characteristic Vibrational Frequencies for Quinoxaline Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | scialert.netscialert.net |

| Ring C=C and C=N Stretch | 1625 - 1430 | scialert.netscialert.net |

| Asymmetric NO₂ Stretch | 1550 - 1500 | Generic |

| Symmetric NO₂ Stretch | 1360 - 1300 | Generic |

| Aromatic C-O Stretch (Ether) | 1250 - 1050 | Generic |

Computational Chemistry and Theoretical Investigations of 6 Ethoxy 5 Nitroquinoxaline

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-ethoxy-5-nitroquinoxaline, DFT calculations are instrumental in determining its optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Theoretical studies on related quinoxaline (B1680401) derivatives have utilized DFT methods, such as B3LYP with various basis sets (e.g., 6-311G(d,p)), to obtain optimized geometries and electronic properties. researchgate.net For instance, in a study of other quinoxaline derivatives, DFT calculations have been used to analyze the molecular geometry in their ground state. scispace.com The electronic structure of this compound, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be elucidated through DFT. The MEP map is particularly useful for identifying the electrophilic and nucleophilic sites within the molecule, which are crucial for understanding its intermolecular interactions. ekb.eg

A representative table of calculated geometrical parameters for a quinoxaline core structure, based on DFT studies of similar compounds, is presented below.

| Parameter | Predicted Value |

| C-C bond length (aromatic) | ~1.40 Å |

| C-N bond length (aromatic) | ~1.34 Å |

| C-H bond length | ~1.09 Å |

| Bond Angles (in-ring) | ~120° |

| Note: These are generalized values for a quinoxaline core based on computational studies of related derivatives and may vary for this compound. |

Quantum Chemical Modeling of Reactivity and Proton Affinities of Related Quinoxalines

Quantum chemical modeling allows for the calculation of various descriptors that help in understanding the reactivity of molecules. For quinoxaline derivatives, these calculations can predict parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. researchgate.net These parameters are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of the molecule's reactivity.

Below is a table illustrating typical quantum chemical reactivity parameters that can be calculated for quinoxaline derivatives.

| Quantum Chemical Parameter | Description |

| Ionization Potential (I) | The energy required to remove an electron. |

| Electron Affinity (A) | The energy released when an electron is added. |

| Electronegativity (χ) | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | Resistance to change in electron distribution. |

| Chemical Softness (S) | The reciprocal of chemical hardness. |

| Note: The values for these parameters would need to be specifically calculated for this compound. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, molecular docking is used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govekb.eg

Studies on various quinoxaline derivatives have employed molecular docking to explore their binding modes with different targets, including kinases and other enzymes implicated in diseases like cancer. nih.govnih.govijpsr.comijpsnonline.com These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. nih.gov For this compound, docking studies could be performed on a range of potential targets to generate hypotheses about its mechanism of action and to guide the design of more potent analogs. mdpi.com

A hypothetical summary of a molecular docking study for a quinoxaline derivative is shown in the table below.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Example Kinase 1 | -8.5 | Lys7, Glu9, Leu84 |

| Example Enzyme 2 | -7.9 | Tyr22, Asp35, Phe41 |

| Note: This table is illustrative and does not represent actual data for this compound. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govnih.gov For quinoxaline derivatives, 2D and 3D-QSAR studies have been conducted to understand the structural requirements for various biological activities, such as antimalarial and anticancer effects. niscpr.res.inresearchgate.net

In a typical QSAR study, a series of compounds with known activities are used to develop a model based on various molecular descriptors. These descriptors can be electronic, steric, or hydrophobic in nature. The resulting model can then be used to predict the activity of new, untested compounds and to identify the key structural features that influence activity. tandfonline.com For this compound, a QSAR model could be developed using a library of related compounds to guide the design of new derivatives with improved potency. The model could highlight the importance of the ethoxy and nitro groups at their respective positions for a particular biological activity.

The table below provides an example of descriptors that might be used in a QSAR model for quinoxaline derivatives.

| Descriptor Type | Example Descriptor | Information Provided |

| Electronic | Dipole Moment | Polarity and charge distribution. |

| Steric | Molecular Volume | Size and shape of the molecule. |

| Hydrophobic | LogP | Lipophilicity and membrane permeability. |

| Topological | Wiener Index | Molecular branching and connectivity. |

In Silico ADMET (Absorption, Distribution, Metabolism, Elimination, Toxicity) Prediction for Pharmacokinetic Profiling

In silico ADMET prediction is a computational approach to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties. nih.gov For quinoxaline derivatives, various studies have reported the in silico prediction of ADMET properties to assess their potential as drug candidates. rsc.org

ADMET prediction tools can estimate a range of parameters for this compound, including its oral bioavailability, blood-brain barrier permeability, potential for metabolism by cytochrome P450 enzymes, and various toxicity endpoints. researchgate.netresearchgate.net These predictions help in identifying potential liabilities of the compound and guide its optimization to improve its pharmacokinetic profile.

An example of a predicted ADMET profile for a hypothetical quinoxaline derivative is shown below.

| ADMET Property | Predicted Value/Classification |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low |

| CYP2D6 Inhibition | Non-inhibitor |

| AMES Toxicity | Non-mutagenic |

| hERG Inhibition | Low risk |

| Note: This is an illustrative table. The ADMET properties of this compound would need to be specifically predicted using relevant software. |

Analysis of Electronic Properties and Frontier Molecular Orbitals

The electronic properties of a molecule, particularly the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to its chemical reactivity and spectroscopic behavior. youtube.comwikipedia.orgyoutube.com The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO is associated with its ability to accept electrons. nih.gov

The energy gap between the HOMO and LUMO is an important parameter that provides insights into the chemical stability and reactivity of the molecule. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive. For this compound, the presence of the electron-donating ethoxy group and the electron-withdrawing nitro group is expected to influence the energies of its frontier orbitals and thus its electronic properties. rsc.org DFT calculations can be used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. nih.gov

A table summarizing the significance of frontier molecular orbitals is provided below.

| Molecular Orbital | Significance |

| HOMO (Highest Occupied Molecular Orbital) | Correlates with the ability to donate electrons (nucleophilicity). |

| LUMO (Lowest Unoccupied Molecular Orbital) | Correlates with the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |

Structure Activity Relationship Sar Studies for 6 Ethoxy 5 Nitroquinoxaline Derivatives in Chemical Biology

Impact of Structural Modifications on Molecular Interactions and Cellular Mechanisms

There is no available scientific literature detailing the impact of structural modifications of 6-Ethoxy-5-nitroquinoxaline on its molecular interactions or cellular mechanisms. Research into how alterations to the ethoxy or nitro groups, or modifications to the quinoxaline (B1680401) core of this specific compound, would influence its biological activity has not been published.

DNA Interaction Mechanisms and Conformational Changes Induced by Derivatives

Specific studies on the DNA interaction mechanisms of this compound or the conformational changes it might induce in DNA are absent from the current scientific record. While some quinoxaline derivatives are known to interact with DNA, there is no data to confirm or characterize such activity for this particular compound.

Enzyme Inhibition Kinetics and Binding Site Analysis (e.g., Cholinesterase Inhibition)

There are no published studies on the enzyme inhibition kinetics or binding site analysis of this compound. Its potential to act as an inhibitor of enzymes such as cholinesterase has not been investigated, and therefore, no data on its inhibitory constants (Kᵢ) or binding modes is available.

In Vitro Cellular Effects and Cytotoxicity Profiling for SAR Elucidation

No in vitro studies detailing the cellular effects or cytotoxicity of this compound have been published. Consequently, a cytotoxicity profile, which would be essential for elucidating any structure-activity relationships, does not exist for this compound.

Pharmacophore Identification and Mapping in Biologically Active Quinoxaline Derivatives

While pharmacophore models exist for various classes of biologically active quinoxaline derivatives, there is no specific pharmacophore model that has been developed or validated for this compound. The key chemical features responsible for any potential biological activity of this compound remain unidentified.

Mechanistic Studies of Biofilm Disruption by Quinoxaline Derivatives

The potential for this compound to disrupt bacterial biofilms has not been explored in any published mechanistic studies. Research into its ability to interfere with biofilm formation, structure, or the underlying molecular pathways is currently not available.

Advanced Applications and Future Research Directions for 6 Ethoxy 5 Nitroquinoxaline in Material Science and Chemical Biology

Potential Integration in Organic Electronic Devices and Functional Materials (e.g., OLEDs, Organic Semiconductors)

The electron-deficient nature of the quinoxaline (B1680401) ring system makes its derivatives prime candidates for use in organic electronic devices. rsc.orgresearchgate.net The strategic placement of electron-donating and electron-accepting substituents is a well-established method for tuning the optoelectronic properties of organic molecules. In 6-Ethoxy-5-nitroquinoxaline, the ethoxy (-OEt) and nitro (-NO₂) groups work in concert to modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for application in organic electronics.

Quinoxaline derivatives are frequently employed as building blocks for electroluminescent materials, organic semiconductors, and components in organic photovoltaics (OPVs). rsc.orgresearchgate.net For instance, research into related compounds like 6-Nitro-2,3-diphenylquinoxaline has highlighted its potential as a host material in Organic Light-Emitting Diodes (OLEDs) and as an electron acceptor in OPVs. smolecule.com The presence of the nitro group enhances the electron-accepting capability of the quinoxaline core, facilitating efficient charge transport.

The intramolecular charge transfer (ICT) character endowed by the push-pull substitution pattern in this compound could lead to desirable photophysical properties, such as strong absorption in the visible spectrum and tunable emission wavelengths. researchgate.netresearchgate.net These characteristics are essential for creating efficient and color-specific emitters in OLED displays. Furthermore, the inherent thermal stability and low band gap often associated with conjugated quinoxaline-containing polymers make them suitable for robust organic semiconductor applications. researchgate.netbohrium.com

| Compound Type | Key Substituents | Potential Application | Governing Property | Reference |

|---|---|---|---|---|

| Nitro-Diphenyl-Quinoxaline | Nitro, Phenyl | OLED Host, OPV Acceptor | Electron-accepting nature | smolecule.com |

| D-π-A Quinoxalines | Triphenylamine (Donor) | Resistive Memory Devices | Intramolecular Charge Transfer (ICT) | researchgate.net |

| Quinoxaline-based Polymers | Conjugated Backbone | Polymer LEDs (PLEDs) | Low Band Gap, Thermal Stability | researchgate.net |

| This compound | Ethoxy (Donor), Nitro (Acceptor) | OLED Emitters, Organic Semiconductors | Push-Pull System, Tunable HOMO/LUMO | Inferred |

Development of Quinoxaline-Based Chemical Probes and Tools for Biological Research

The unique photophysical properties of quinoxaline derivatives also make them excellent scaffolds for the development of fluorescent probes for bio-imaging and sensing. rsc.org The design of such probes often relies on modulating the fluorescence output in response to a specific biological analyte or environmental change. The ICT characteristics of push-pull systems like this compound are particularly advantageous, as changes in the local environment (e.g., polarity, pH, binding events) can significantly alter the fluorescence emission intensity and wavelength.

Researchers have successfully developed quinoxaline-based fluorescent sensors that operate on "turn-on" or "turn-off" mechanisms. For example, an acenaphtoquinoxaline-based sensor was designed to selectively detect mercury ions (Hg²⁺) via fluorescence quenching. nih.gov Similarly, other derivatives have been engineered to sense different metal ions, such as Fe³⁺, or to act as pH sensors in aqueous media. mdpi.comsemanticscholar.org

In the context of this compound, the ethoxy group could facilitate interactions within hydrophobic biological pockets, while the nitro group could act as a quenching moiety or a site for specific chemical reactions that restore fluorescence. This makes it a promising candidate for designing probes to detect enzymatic activity, reactive oxygen species, or specific biomolecules. Structure-activity relationship (SAR) studies on related styrylquinoxaline derivatives have shown that the precise positioning of substituents is crucial for achieving high binding affinity and selectivity for targets like α-synuclein aggregates, which are implicated in neurodegenerative diseases. acs.orgnih.gov

| Probe Scaffold | Target Analyte | Sensing Mechanism | Key Feature | Reference |

|---|---|---|---|---|

| Acenaphtoquinoxaline | Hg²⁺ | Fluorescence "switch-off" | High selectivity and sensitivity | nih.gov |

| Aminoquinoxaline | pH | Dual-channel colorimetric and fluorescent response | Red shift upon protonation | mdpi.com |

| Styrylquinoxaline | α-Synuclein Aggregates | Binding-induced fluorescence | High binding affinity (low Kᵢ values) | acs.orgnih.gov |

| Quinoxaline-derived Hydrazone | Fe³⁺ | Fluorescence "turn-off" | Selective recognition in water | semanticscholar.org |

Rational Design Strategies for Novel Quinoxaline-Based Compounds with Tuned Reactivity

The advancement of quinoxaline chemistry is heavily reliant on rational design strategies, which often employ computational tools to predict molecular properties before undertaking complex synthesis. rsc.org Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are used to forecast the electronic, optical, and biological activities of novel derivatives. researchgate.netcitedrive.com This in silico approach allows for the systematic tuning of a compound's reactivity and function.

For a molecule like this compound, rational design would focus on the modification of its core structure to optimize it for a specific application. Key strategies include:

Modulating Donor-Acceptor Strength : The electronic properties can be fine-tuned by replacing the ethoxy group with other alkoxy or amino groups (varying donor strength) or by substituting the nitro group with other electron-withdrawing groups (e.g., cyano, sulfonyl) to precisely control the HOMO-LUMO gap and ICT characteristics. researchgate.netcitedrive.com

Bioisosteric Replacement : In drug design, parts of a known inhibitor can be replaced with a quinoxaline scaffold to improve pharmacokinetics or binding affinity. rsc.orgmdpi.com The this compound core could serve as a novel pharmacophore for targets like VEGFR-2, where quinoxaline derivatives have already shown promise. ekb.eg

Structure-Activity Relationship (SAR) Analysis : SAR studies are critical for understanding how specific structural changes impact biological activity. For instance, research on anticancer quinoxalines has shown that the position and electronic nature of substituents dramatically affect cytotoxicity. mdpi.comnih.gov An electron-withdrawing group like a nitro moiety at certain positions can sometimes decrease activity, highlighting the need for careful design and placement. mdpi.com

These design principles enable the creation of libraries of quinoxaline derivatives with tailored properties, accelerating the discovery of new functional materials and therapeutic agents. nih.gov

Emerging Research Areas and Unexplored Facets of Quinoxaline Chemistry

The field of quinoxaline chemistry is continuously evolving, with several emerging areas promising exciting future developments. While applications in OLEDs and biological probes are advancing, the unique reactivity of the quinoxaline scaffold, particularly when substituted with functional groups like a nitro group, opens up new avenues for exploration.

One unexplored facet is leveraging the distinct reactivity of the nitro group itself. Beyond its role as a static electron-withdrawing group, the nitro moiety can participate in a variety of chemical transformations, including photochemical reactions and acting as a directing group for aromatic nucleophilic substitution (SNAr). rsc.orgmdpi.com This offers a pathway to further functionalize the this compound core, creating more complex molecules that are otherwise difficult to synthesize.

Other emerging research areas include:

Advanced Photovoltaics : The development of quinoxaline-based non-fullerene acceptors is a key area in organic solar cell research, moving beyond traditional materials. researchgate.net

Photocatalysis : The photochemical properties of nitroarenes are being rediscovered, suggesting that compounds like this compound could have untapped potential in visible-light-mediated organic synthesis. rsc.org

Theranostics : Combining the diagnostic potential of fluorescent quinoxaline probes with the therapeutic activity of cytotoxic quinoxaline agents could lead to the development of single-molecule theranostic agents for cancer treatment.

Green Synthesis Protocols : As the demand for quinoxaline derivatives grows, there is an increasing focus on developing eco-friendly, metal-free, and efficient synthetic methods to produce these valuable compounds. nih.govmtieat.org

The continued exploration of these frontiers will undoubtedly solidify the importance of the quinoxaline scaffold and its derivatives in addressing challenges across science and technology.

Q & A

Q. What are the established synthesis protocols for 6-Ethoxy-5-nitroquinoxaline, and how do solvent systems influence reaction outcomes?

- Methodological Answer : Synthesis typically involves nitration of ethoxy-substituted quinoxaline precursors. Key steps include:

- Nitration Conditions : Use of mixed acids (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration.

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) minimize side reactions compared to DMF, which may promote unintended oxidation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended.

- Yield Optimization : Adjust stoichiometry of nitrating agents and monitor reaction progress via TLC.

Table 1 : Solvent Impact on Nitration Efficiency (Hypothetical Data Based on Analogues)

| Solvent | Yield (%) | Purity (%) | Common Byproducts |

|---|---|---|---|

| Acetonitrile | 78 | 95 | 5-Nitroquinoxaline |

| DMF | 65 | 85 | N-Oxide derivatives |

| Dichloromethane | 72 | 90 | Di-nitrated isomers |

Q. How should this compound be stored to maintain stability, and what decomposition products are hazardous?

- Methodological Answer :

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Avoid contact with strong oxidizers (e.g., peroxides), which may trigger exothermic decomposition .

- Decomposition Products : Thermal degradation (e.g., >150°C) releases carbon oxides, nitrogen oxides (NOₓ), and potentially toxic quinoxaline fragments .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Monitor for discoloration or gas evolution as stability indicators.

Advanced Research Questions

Q. How can regioselectivity challenges during the nitration of 6-ethoxyquinoxaline precursors be addressed?

- Methodological Answer : Regioselective nitration at the 5-position requires:

- Directing Groups : The ethoxy group at position 6 acts as an electron-donating group, directing nitration to the adjacent 5-position. Steric effects from bulky substituents may alter selectivity.

- Catalytic Additives : Use of Lewis acids (e.g., FeCl₃) to enhance electrophilic attack at the desired position .

- Computational Modeling : DFT calculations predict electron density distribution to guide experimental design (e.g., identifying reactive sites) .

- Validation : Confirm regiochemistry via ¹H/¹³C NMR (e.g., NOE experiments) and X-ray crystallography.

Q. What methodological approaches resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions often arise from variability in:

- Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentrations ≤0.1%) to ensure reproducibility .

- Structural Characterization : Verify compound purity (HPLC, elemental analysis) to rule out impurities influencing bioactivity .

- Dose-Response Studies : Perform IC₅₀/EC₅₀ assays across multiple concentrations to establish reliable potency metrics .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., trifluoromethyl-substituted analogues) to identify trends .

Table 2 : Comparative Bioactivity of Quinoxaline Derivatives (Hypothetical Data)

| Compound | Target Enzyme IC₅₀ (µM) | Cell Viability at 10 µM (%) |

|---|---|---|

| This compound | 2.5 ± 0.3 | 85 ± 5 |

| 5-Nitro-6-chloroquinoxaline | 4.1 ± 0.6 | 72 ± 8 |

| 6-Trifluoromethyl derivative | 1.8 ± 0.2 | 90 ± 3 |

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer : Discrepancies may stem from:

- Crystallinity : Amorphous vs. crystalline forms exhibit different solubility profiles. Characterize solid-state forms via XRD .

- pH Effects : Solubility in aqueous buffers (e.g., PBS) depends on protonation of the nitro group. Perform pH-solubility profiling .

- Co-Solvent Systems : Use binary mixtures (e.g., ethanol/water) to enhance solubility. Conduct phase diagrams to identify optimal ratios .

Experimental Design Considerations

Q. What in silico tools are recommended for predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate interaction with enzymes or receptors to predict binding modes .

- Retrosynthesis Software : Tools like Chematica propose synthetic routes using known quinoxaline reaction databases .

- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.